molecular formula C23H19ClN2O3S B11329515 7-chloro-9-methoxy-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-chloro-9-methoxy-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11329515
M. Wt: 438.9 g/mol
InChI Key: YSUDUHXPVSYEGE-UHFFFAOYSA-N
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Description

7-CHLORO-9-METHOXY-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxepine core, which is a seven-membered ring containing oxygen, fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-9-METHOXY-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoxepine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate electrophile.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a halogenated ketone.

    Final Coupling: The final step involves coupling the benzoxepine core with the thiazole derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine derivative.

    Substitution: Electrophilic substitution reactions can occur on the benzoxepine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Introduction of various functional groups on the benzoxepine ring.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Biological Studies: The compound can be used to study the interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-CHLORO-9-METHOXY-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-CHLORO-9-METHOXY-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to its specific combination of structural features, including the benzoxepine core and the thiazole ring. This unique structure may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H19ClN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

7-chloro-9-methoxy-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C23H19ClN2O3S/c1-14-3-5-15(6-4-14)9-19-13-25-23(30-19)26-22(27)16-7-8-29-21-17(10-16)11-18(24)12-20(21)28-2/h3-8,10-13H,9H2,1-2H3,(H,25,26,27)

InChI Key

YSUDUHXPVSYEGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C(=CC(=C4)Cl)OC)OC=C3

Origin of Product

United States

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